
Amidimidodisulfuryl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidimidodisulfuryl chloride is an organic compound commonly used as a sulfurating agent. It is a colorless to pale yellow liquid that is volatile at room temperature and has a pungent odor. This compound is highly corrosive and should be handled with care to avoid skin or eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method of synthesizing amidimidodisulfuryl chloride involves treating an imine with excess bromine in the presence of sulfur chloride and chloroform under mild conditions . Another method includes the reaction of chlorosulfonyl isocyanate with appropriate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chlorosulfonyl isocyanate and other raw materials such as sulfamoyl chloride and hexamethyldisilazane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Amidimidodisulfuryl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can convert it into simpler sulfur compounds.
Substitution: It can participate in substitution reactions, where chlorine atoms are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include bromine, sulfur chloride, and chloroform for oxidation and substitution reactions . Reduction reactions often involve hydride donors like lithium aluminum hydride .
Major Products: The major products formed from these reactions include imidodisulfuryl fluoride and other sulfur-containing organic compounds .
Scientific Research Applications
Amidimidodisulfuryl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of amidimidodisulfuryl chloride involves its ability to act as a nucleophile and electrophile in various reactions. It can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved include sulfur-containing enzymes and other biological molecules .
Comparison with Similar Compounds
Chlorosulfonyl isocyanate: Used in similar sulfurating reactions.
Sulfamoyl chloride: Another sulfur-containing reagent used in organic synthesis.
Uniqueness: Amidimidodisulfuryl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as both a sulfurating and fluorinating agent makes it particularly valuable in organic synthesis .
Properties
CAS No. |
31218-37-8 |
|---|---|
Molecular Formula |
ClH3N2O4S2 |
Molecular Weight |
194.6 g/mol |
IUPAC Name |
N-sulfamoylsulfamoyl chloride |
InChI |
InChI=1S/ClH3N2O4S2/c1-8(4,5)3-9(2,6)7/h3H,(H2,2,6,7) |
InChI Key |
ITULBIVBYPMSCU-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


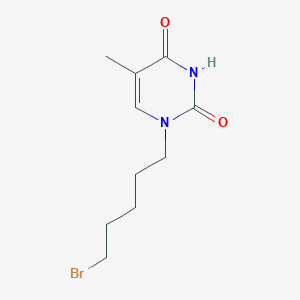
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
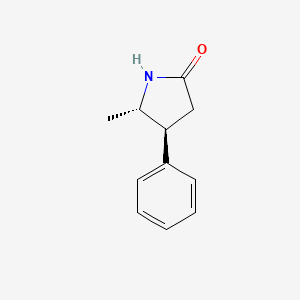
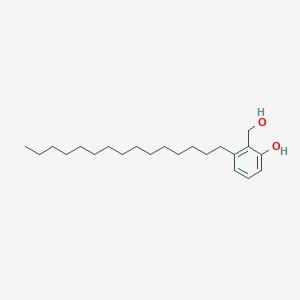
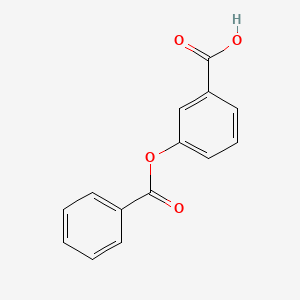
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
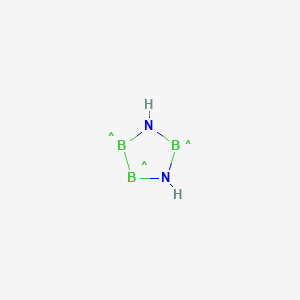
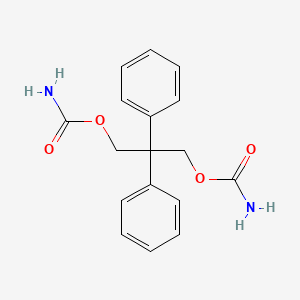
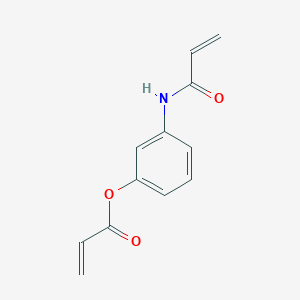
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
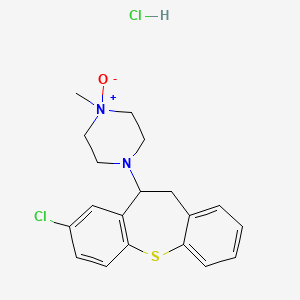
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)
